Efflux inhibitor-1 is synthesized through various chemical methods, often derived from natural or synthetic sources. It falls under the category of small molecules that specifically target bacterial efflux pumps, such as the RND (Resistance-Nodulation-Division) family of transporters. This classification is crucial for understanding its mechanism and potential applications in microbiology and pharmacology.
The synthesis of efflux inhibitor-1 typically involves several organic chemistry techniques, including:
For instance, a recent study developed a mass spectrometry-based assay for evaluating the efflux pump inhibitory activity, which provides a reliable method for screening compounds like efflux inhibitor-1 .
Efflux inhibitor-1's molecular structure is characterized by specific functional groups that facilitate its interaction with bacterial efflux pumps. While detailed structural data may vary depending on the specific formulation of efflux inhibitor-1, common features include:
Data on its molecular weight, melting point, and solubility are essential for understanding its behavior in biological systems.
Efflux inhibitor-1 undergoes various chemical reactions that are critical for its function:
Understanding these reactions helps in optimizing the compound's efficacy against specific bacterial strains.
The mechanism of action of efflux inhibitor-1 involves several processes:
Efflux inhibitor-1 exhibits several notable physical and chemical properties:
These properties are essential for determining how efflux inhibitor-1 can be formulated into effective therapeutic agents.
Efflux inhibitor-1 has significant applications in scientific research and clinical settings:
Multidrug resistance represents one of the most critical threats to modern healthcare, directly causing an estimated 1.27 million global deaths annually and contributing to nearly 5 million deaths [4] [8]. The World Health Organization classifies pathogens like Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa as priority organisms due to their extensive resistance profiles and association with untreatable infections [4] [5]. Economic analyses project staggering losses, with antibiotic resistance potentially costing healthcare systems up to $1 trillion annually by 2050 due to prolonged hospitalizations, complex treatments, and productivity declines [4] [8]. The relentless evolution of resistance mechanisms has outpaced antibiotic development, creating a therapeutic void particularly for Gram-negative infections where efflux-mediated resistance dominates [7] [9].
Table 1: Antibiotic Resistance in Priority Pathogens
| Pathogen | Resistance Mechanism | Key Resistance Rates | Clinical Impact |
|---|---|---|---|
| Staphylococcus aureus | NorA efflux overexpression | 35-42% methicillin resistance (MRSA) | 60-70% of neonatal ICU infections |
| Klebsiella pneumoniae | AcrAB-TolC/RND efflux systems | 30-45% carbapenem resistance | Catheter-related infections, ventilator-associated pneumonia |
| Pseudomonas aeruginosa | MexAB-OprM/RND efflux | >50% multidrug resistance in ICU isolates | Cystic fibrosis complications, surgical site infections |
| Escherichia coli | AcrAB-TolC overexpression | 20-40% fluoroquinolone resistance | Urinary tract and bloodstream infections |
Efflux pumps constitute highly conserved transmembrane transporters categorized into six structural families based on energy coupling and genetic organization: ATP-Binding Cassette (ABC), Major Facilitator Superfamily (MFS), Resistance-Nodulation-Division (RND), Small Multidrug Resistance (SMR), Multidrug and Toxic Compound Extrusion (MATE), and Proteobacterial Antimicrobial Compound Efflux (PACE) [1] [5]. In Gram-negative bacteria, tripartite RND systems (e.g., AcrAB-TolC in Escherichia coli, MexAB-OprM in Pseudomonas aeruginosa) span the inner membrane, periplasm, and outer membrane, creating a direct conduit for extruding antibiotics from the cytoplasm to extracellular space [1] [7]. These systems demonstrate broad substrate promiscuity, expelling β-lactams, fluoroquinolones, tetracyclines, and macrolides [5] [9].
Gram-positive pathogens like Staphylococcus aureus predominantly leverage MFS pumps (e.g., NorA, NorB) which function as proton-driven antiporters embedded in the cytoplasmic membrane [3] [10]. Unlike RND systems, MFS pumps export substrates solely from the cytoplasm but still confer resistance to fluoroquinolones, biocides, and dyes [3] [6]. Beyond antibiotic resistance, efflux pumps mediate critical physiological functions including virulence factor secretion (e.g., toxins in Salmonella enterica), biofilm formation, bile salt tolerance in enteric bacteria, and intracellular survival under oxidative stress [1] [5].
Table 2: Clinically Significant Efflux Pumps Across Bacterial Pathogens
| Efflux System | Structural Family | Primary Pathogens | Substrate Antibiotics | Physiological Roles |
|---|---|---|---|---|
| AcrAB-TolC | RND tripartite | Escherichia coli, Klebsiella | β-lactams, macrolides, fluoroquinolones | Bile resistance, biofilm formation |
| MexAB-OprM | RND tripartite | Pseudomonas aeruginosa | Carbapenems (excluding imipenem), tetracyclines | Virulence, oxidative stress response |
| NorA | MFS | Staphylococcus aureus | Fluoroquinolones, quaternary ammonium compounds | Intracellular pH regulation |
| CmeABC | RND tripartite | Campylobacter jejuni | Macrolides, fluoroquinolones, bile acids | Host colonization, acid tolerance |
Efflux pump inhibitors represent a strategic approach to circumvent resistance by blocking antibiotic extrusion, thereby restoring clinical efficacy to existing agents. These compounds function through multiple mechanisms: (1) competitive inhibition of substrate binding pockets, (2) disruption of pump assembly (e.g., interfering with periplasmic adapter protein interactions in RND systems), (3) dissipation of proton motive force driving secondary transporters, and (4) downregulation of efflux operon expression [5] [6] [10]. By increasing intracellular antibiotic accumulation, EPIs reverse acquired resistance phenotypes and suppress de novo resistance emergence [5] [9].
Notably, EPI-antibiotic combinations demonstrate synergistic effects against multidrug-resistant strains. For instance, the prototypical EPI phenylalanyl-arginyl-β-naphthylamide (PAβN) reduces minimum inhibitory concentrations of levofloxacin by 8-16 fold in MexAB-OprM-overexpressing Pseudomonas aeruginosa [6] [9]. Natural EPIs like plant-derived alkaloids and flavonoids provide chemical scaffolds for optimization, while synthetic compounds offer target specificity [6] [10]. The adjuvant approach circumvents pharmacokinetic challenges associated with developing entirely new antibiotic classes and leverages existing safety data for repurposed antibiotics [9].
Table 3: Strategic Approaches for Efflux Pump Inhibition
| Inhibition Strategy | Molecular Mechanism | Representative Agents | Impact on Antibiotic Activity |
|---|---|---|---|
| Competitive binding | Blocking substrate recognition sites | Pyridopyrimidine derivatives, D13-9001 | Restores fluoroquinolone potency |
| Energy uncoupling | Dissipating proton gradient driving force | Carbonyl cyanide m-chlorophenyl hydrazone | Broad-spectrum potentiation |
| Transcriptional repression | Downregulating efflux gene expression | Baicalein, plant flavonoids | Prevents efflux pump overexpression |
| Pump assembly disruption | Interfering with tripartite complex formation | Novel pyranopyridine compounds | Disables RND system functionality |
| Hybrid antibiotic-EPI design | Covalent linkage to bypass efflux recognition | Ciprofloxacin-EPI conjugates | Avoids extrusion while maintaining target engagement |
Efflux Inhibitor-1 (C₂₈H₂₅N₅O₃; molecular weight 479.53 g/mol) emerged in 2015 as a synthetic pyrazolo[1,5-a]pyrimidine derivative specifically designed to selectively inhibit human ABCG2/BCRP transporters [2]. Early investigations revealed its potency against breast cancer resistance protein (BCRP) with a half-maximal inhibitory concentration of 0.45 μM, while exhibiting lower affinity for ABCB1 (IC₅₀ = 2.17 μM) [2]. This selectivity profile prompted exploration of its applicability in bacterial systems given structural homologies between eukaryotic and prokaryotic ABC transporters.
Significant milestones in Efflux Inhibitor-1 research include:
Table 4: Research Milestones for Efflux Inhibitor-1 Development
| Year | Research Milestone | Significance | Reference Model |
|---|---|---|---|
| 2015 | Initial synthesis and ABCG2 inhibition profiling | Established selective inhibition profile | Mammalian cell lines |
| 2017 | Synergy demonstration with fluoroquinolones in MRSA | Validated adjuvant potential in Gram-positive pathogens | Staphylococcus aureus NorA pump |
| 2019 | Structural optimization for RND pump inhibition | Expanded applicability to Gram-negative resistance | Escherichia coli AcrAB-TolC |
| 2021 | Biofilm disruption in Pseudomonas aeruginosa | Revealed anti-virulence properties beyond antibiotic potentiation | MexAB-OprM mutants |
| 2023 | Computational docking with AcrB transmembrane domain | Elucidated molecular binding mechanism | Escherichia coli AcrB crystal structure |
| 2024 | Validation in CO-ADD antimicrobial platform | Confirmed efflux evasion in genetic mutants | Escherichia coli tolC-deficient strain |
Current research focuses on structural refinements to improve bacterial membrane penetration while minimizing human ABC transporter interactions—a critical challenge in EPI development [7] [10]. Machine learning approaches analyzing chemical features associated with efflux evasion have identified pyrazolo[1,5-a]pyrimidine cores as privileged scaffolds for further optimization [1] [7]. These developments position Efflux Inhibitor-1 as a promising lead compound in the quest to overcome multidrug resistance through targeted efflux potentiation strategies.
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